14,15-Dehydro Budesonide falls under the category of corticosteroids, specifically glucocorticoids. These compounds are known for their ability to modulate inflammation and immune responses in the body.
The synthesis of 14,15-Dehydro Budesonide typically involves the dehydrogenation of budesonide. Various methods can be employed for this transformation:
The molecular formula of 14,15-Dehydro Budesonide is with a molecular weight of approximately 428.52 g/mol .
14,15-Dehydro Budesonide can participate in various chemical reactions:
The mechanism by which 14,15-Dehydro Budesonide exerts its effects involves interaction with glucocorticoid receptors:
The pharmacokinetic profile includes absorption rates and metabolic pathways:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm purity and structural integrity during synthesis .
14,15-Dehydro Budesonide has several important applications:
IUPAC Name:(11β,16α)-16,17-[Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4,14-triene-3,20-dione [4] [6].
Synonyms:Commonly identified as Budesonide EP Impurity E in pharmacopeial standards [3] [5]. Other synonyms include:
Registry Identifiers:
Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
IUPAC Name | (11β,16α)-16,17-[Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4,14-triene-3,20-dione |
Pharmacopeial Name | Budesonide EP Impurity E |
CAS | 131918-64-4 |
UNII | UGU7BPL6BD |
Formula: C25H32O6 [1] [2] [6].Molecular Weight: 428.52 g/mol [2] [6].Exact Mass: 428.2201 Da [6].Elemental Composition: Carbon (70.07%), Hydrogen (7.53%), Oxygen (22.40%) [6].
Table 2: Molecular Mass Data
Property | Value |
---|---|
Molecular Weight | 428.52 g/mol |
Exact Mass | 428.2201 Da |
Mass Accuracy | ±0.003 Da |
The compound features eight chiral centers with defined configurations at key positions:
Table 3: Stereochemical Features
Chiral Center | Configuration | Role in Bioactivity |
---|---|---|
C11 | β-OH | Glucocorticoid receptor binding |
C16 | α-OH | Influences metabolic stability |
C17 | - | Part of butylidenedioxy cyclic acetal |
Stereoisomers | ||
C22 epimers | R/S | Not observed in this impurity |
X-ray Diffraction (XRD):Limited experimental data exists, but predicted crystal packing suggests orthorhombic symmetry with P21212 space group [6].
NMR Spectroscopy:Key 1H NMR assignments (predicted, δ ppm):
Mass Spectrometry:Characteristic fragments in electron ionization (EI-MS):
Table 4: Key Spectroscopic Signatures
Technique | Key Signals | Interpretation |
---|---|---|
1H NMR | 6.18 (d, 1H) | H-15 vinyl proton |
5.92 (dd, 1H) | H-14 vinyl proton | |
4.20 (s, 2H) | -CH2OH at C21 | |
MS | 428 [M]+ | Molecular ion peak |
121 (100% intensity) | Cleavage of butylidenedioxy moiety |
Melting Point: 132–134°C [6].Solubility:
Table 5: Thermodynamic and Physical Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 132–134°C | Capillary method |
Solubility | 25 mg/mL in CHCl3 | 25°C |
<0.1 mg/mL in H2O | 25°C | |
Storage | -20°C, desiccated | Long-term stability |
pKa | 12.82 ± 0.10 | Predicted, enol form |
Compound Names in Article:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9